molecular formula C12H8ClF2NO2S B5837144 N-(4-chlorophenyl)-2,5-difluorobenzenesulfonamide

N-(4-chlorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B5837144
M. Wt: 303.71 g/mol
InChI Key: IXRYBBHDSKTBIS-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2,5-difluorobenzenesulfonamide” is likely a synthetic organic compound. It contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics . The compound also contains a chlorophenyl group and a difluorobenzene group .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could be determined using various analytical techniques .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Research into compounds like this could focus on exploring their potential biological activities, such as antimicrobial or anticancer activity . Further studies could also investigate the synthesis of new derivatives and their properties .

properties

IUPAC Name

N-(4-chlorophenyl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYBBHDSKTBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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